

# spectroscopic data (IR, UV-Vis) for 2-((2-Nitrophenyl)thio)benzoic acid

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## Compound of Interest

Compound Name: 2-((2-Nitrophenyl)thio)benzoic acid

Cat. No.: B1584463




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A Comparative Guide to the Spectroscopic Properties of **2-((2-Nitrophenyl)thio)benzoic Acid** and its Structural Analogues

For researchers and professionals in drug development and chemical analysis, understanding the spectroscopic signature of a compound is crucial for its identification, characterization, and quality control. This guide provides a comparative analysis of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data for **2-((2-Nitrophenyl)thio)benzoic acid** and its key structural analogues: thiosalicylic acid and 2-nitrobenzoic acid.

## Spectroscopic Data Comparison

The following table summarizes the key IR absorption bands and UV-Vis absorption maxima for **2-((2-Nitrophenyl)thio)benzoic acid** and its analogues. The data for the target compound is inferred from the characteristic absorptions of its constituent functional groups, while the data for the analogues is based on reported spectral information.

Compound	Structure	Key IR Absorptions (cm <sup>-1</sup> )	UV-Vis Absorption (λ <sub>max</sub> , nm)
2-((2-Nitrophenyl)thio)benzoic acid		~3300-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1520 & ~1340 (N-O stretch, nitro group), ~750-700 (C-S stretch)	Expected absorptions related to the benzene rings and nitro group, likely in the 250-350 nm range.
Thiosalicylic acid		~2550 (S-H stretch), ~3300-2500 (O-H stretch, carboxylic acid), ~1680 (C=O stretch, carboxylic acid)	~256 nm (secondary band of benzene)[1]
2-Nitrobenzoic acid		~3300-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1530 & ~1350 (N-O stretch, nitro group)	Data available in the NIST Chemistry WebBook[2]

## Experimental Protocols

The following are standard methodologies for obtaining the IR and UV-Vis spectroscopic data presented above.

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- **Sample Preparation:** For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a mull with Nujol or dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- **Data Acquisition:** A background spectrum of the KBr pellet, mull, or solvent is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation over a specific range, typically 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, N-O, C-S).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

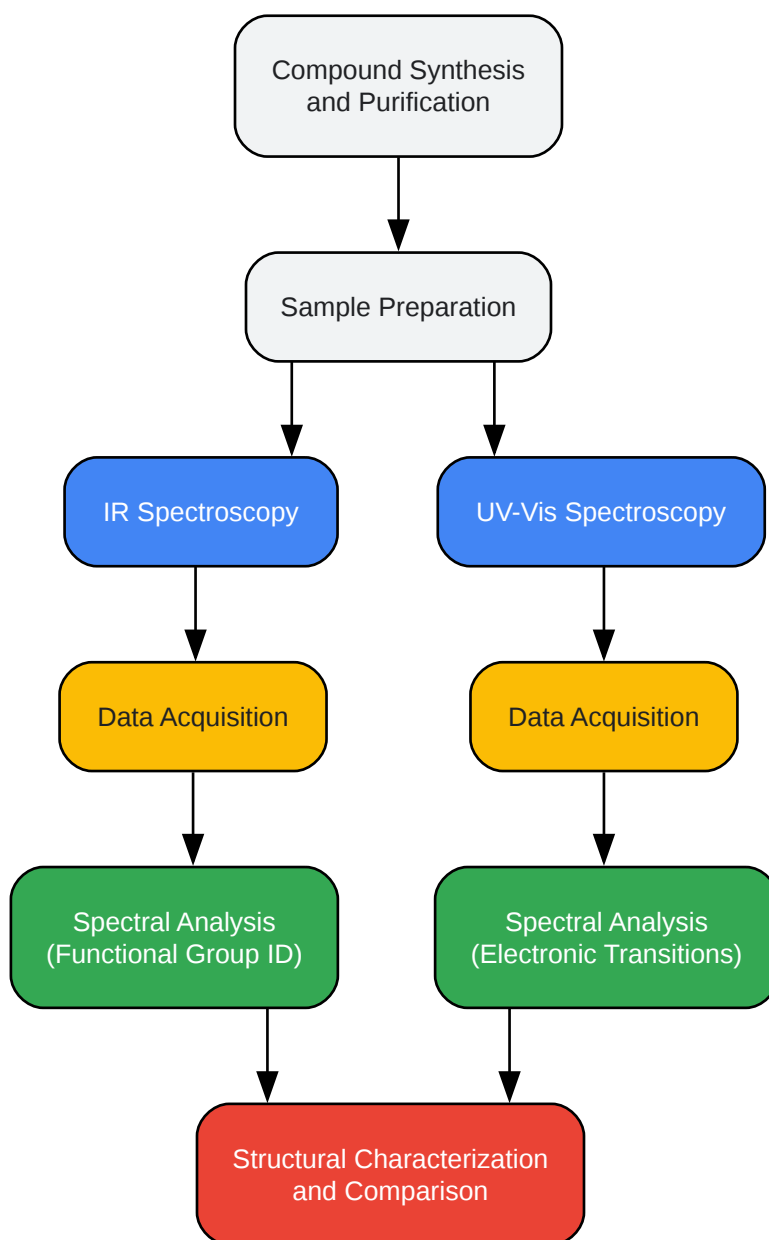
**Objective:** To obtain information about the electronic transitions within the molecule, particularly those involving conjugated systems.

**Methodology:**

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or cyclohexane. The concentration is typically in the range of  $10^{-4}$  to  $10^{-6}$  M.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is commonly used.
- **Data Acquisition:** The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The cuvette is then filled with the sample solution, and the absorbance is measured over a wavelength range, typically from 200 to 800 nm.
- **Data Analysis:** The spectrum is examined for the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which is characteristic of the electronic structure of the molecule. The presence of chromophores, such as aromatic rings and nitro groups, will result in distinct absorption bands.<sup>[1]</sup>

## Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 2. Benzoic acid, 2-nitro- [webbook.nist.gov]
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